

Technical Guide: Physical Properties of Tert-butyl (1-formylcyclopropyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl (1-formylcyclopropyl)carbamate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (1-formylcyclopropyl)carbamate is a bifunctional organic molecule of interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive aldehyde, a protected amine (Boc group), and a strained cyclopropyl ring, makes it a valuable building block for the synthesis of complex molecular architectures. This document provides a comprehensive overview of its known physical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physical Properties

The physical characteristics of **Tert-butyl (1-formylcyclopropyl)carbamate** are essential for its handling, storage, and application in synthetic chemistry. The following table summarizes the key quantitative data available for this compound.

Physical Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₅ NO ₃	-
Molecular Weight	185.22 g/mol	[1]
Melting Point	76.5-78.5 °C	[1]
Boiling Point	280.7 ± 19.0 °C (Predicted)	[1]
Density	1.10 ± 0.1 g/cm ³ (Predicted)	[1]
Appearance	White crystalline powder	
pKa	10.88 ± 0.20 (Predicted)	[1]
Solubility	Soluble in organic solvents such as dichloromethane and tetrahydrofuran; limited solubility in water.	
Storage Conditions	-20°C, stored under a nitrogen atmosphere.	

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the principal physical properties of solid organic compounds like **Tert-butyl (1-formylcyclopropyl)carbamate**.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[2]

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[2][3]
- Procedure:
 - A small sample of the compound is finely ground using a mortar and pestle.[3]

- The open end of a capillary tube is pressed into the powdered sample to collect a small amount of material.[2][4]
- The capillary tube is tapped gently to pack the sample into the sealed end, to a height of 1-2 mm.[2][3]
- The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[2]
- The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[1][4]
- The heating rate is then reduced to 1-2°C per minute.[4]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]
- The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.[3]
- For a pure compound, the melting range should be narrow (0.5-1.0°C).

Boiling Point Determination (Microscale Method)

Given that boiling point data for this compound is predicted, this microscale method is suitable for experimental verification with a small amount of substance.

- Apparatus: Melting point apparatus, standard melting point capillary tube, a smaller, sealed capillary tube or glass insert, syringe or micropipette.[1]
- Procedure:
 - A small, inverted, sealed capillary tube (or a custom-made glass insert) is placed inside a standard melting point capillary tube.[1]
 - Using a syringe or micropipette, a small amount of the liquid sample (approximately 5-10 μL) is introduced into the larger capillary tube.[1]

- The tube is gently tapped to ensure the liquid settles at the bottom, surrounding the smaller inverted tube.[1]
- The apparatus is heated, and a stream of bubbles will emerge from the inverted capillary as the liquid boils.[1][5]
- The temperature at which a continuous and rapid stream of bubbles emerges is recorded as the boiling point.[6]

Density Determination of a Solid

The density of a solid organic compound can be determined by measuring the volume of a liquid it displaces.

- Apparatus: Graduated cylinder, analytical balance, a liquid in which the solid is insoluble (e.g., water for water-insoluble compounds).[7][8][9]
- Procedure:
 - The mass of a sample of the solid is accurately measured using an analytical balance.[10]
 - A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[7][9]
 - The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.[7][10]
 - Any air bubbles adhering to the solid should be dislodged.[10]
 - The final volume in the graduated cylinder is recorded.[7][9]
 - The volume of the solid is the difference between the final and initial liquid volumes.[7]
 - The density is calculated by dividing the mass of the solid by its determined volume.[10][11]

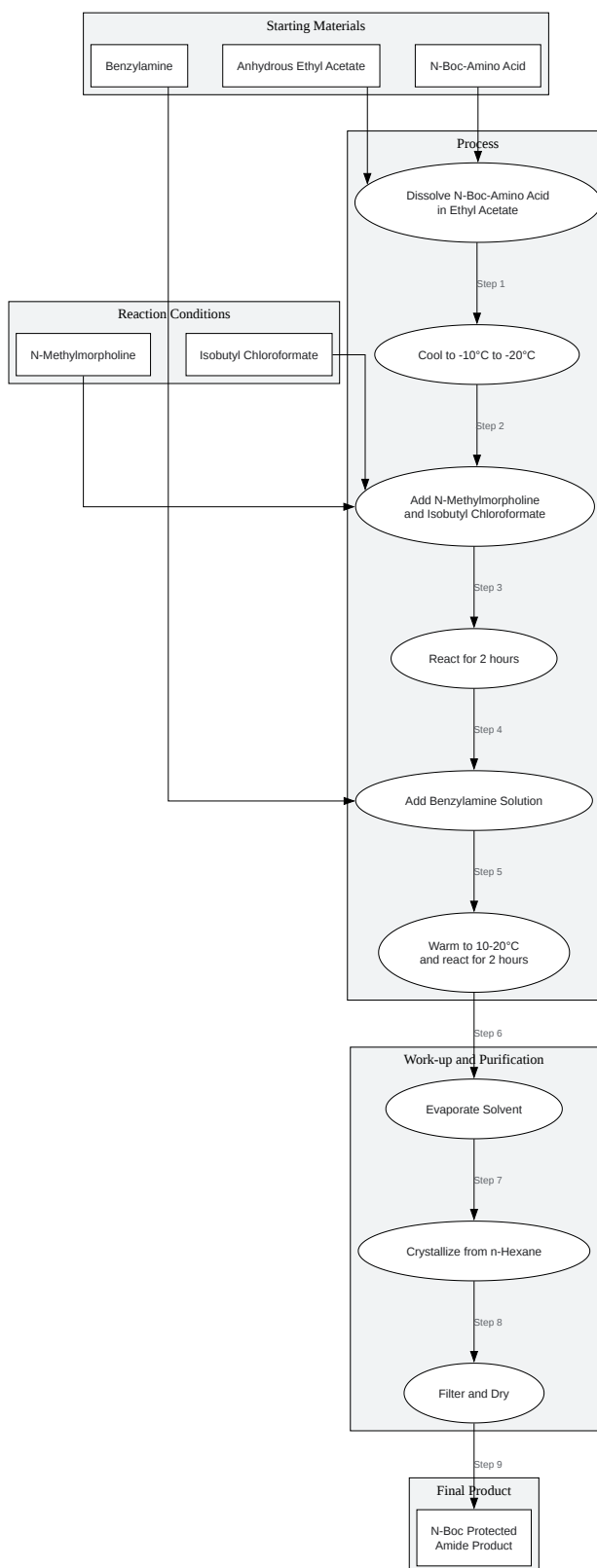
Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of a compound.

- Apparatus: Small test tubes, spatula, vortex mixer (optional), various solvents (e.g., water, dichloromethane, tetrahydrofuran).[12][13]
- Procedure:
 - Approximately 10-25 mg of the solid compound is placed into a small test tube.[12][14]
 - About 0.75-1 mL of the chosen solvent is added to the test tube.[12]
 - The mixture is shaken vigorously or vortexed for 1-2 minutes.[12]
 - The mixture is observed to determine if the solid has dissolved completely, partially, or not at all.[15]
 - The process is repeated with a range of solvents of varying polarities.[12][13]

Representative Synthetic Workflow

Tert-butyl carbamates are pivotal intermediates in the synthesis of pharmaceuticals. The following diagram illustrates a generalized workflow for the synthesis of a more complex molecule starting from a protected amino acid, which is analogous to the utility of **Tert-butyl (1-formylcyclopropyl)carbamate** as a synthetic building block. This specific example depicts the condensation of an N-Boc protected amino acid with an amine to form an amide bond, a common step in drug development.



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Caption: Generalized workflow for amide bond formation using an N-Boc protected amino acid.

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